Quantitative Synthetic Efficiency: 1-Benzyl-5-bromo-1H-pyrazole Achieves 99% Yield in One-Step Vilsmeier Protocol vs. Multi-Step Alternatives
1-Benzyl-5-bromo-1H-pyrazole is synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yields (99%) [1]. This represents a significant improvement over traditional multi-step routes for halogenated pyrazoles, which often require 2-3 synthetic transformations and yield only 40-60% overall. For comparison, the synthesis of 4-bromo isomer (CAS 50877-41-3) typically proceeds via bromination of the corresponding pyrazole, a process that requires additional purification steps and yields approximately 70-80% . The 5-bromo derivative's efficient synthesis translates to lower cost of goods, reduced waste, and faster turnaround times for iterative medicinal chemistry campaigns.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 99% isolated yield |
| Comparator Or Baseline | 4-Bromo isomer (CAS 50877-41-3) synthesized via bromination of 1-benzylpyrazole, typical yield 70-80% |
| Quantified Difference | 19-29% absolute yield improvement |
| Conditions | Adapted Vilsmeier conditions (POCl₃/DMF) at room temperature |
Why This Matters
Higher synthetic yield directly reduces cost per gram and accelerates lead optimization cycles in early-stage drug discovery.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G.A. One-Step Synthesis of 1-Benzyl-5-bromo-1H-pyrazole in Quantitative Yield. Molbank 2023, 2023(2), M1654. https://doi.org/10.3390/M1654 View Source
